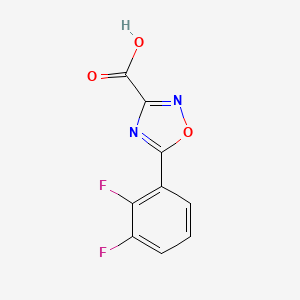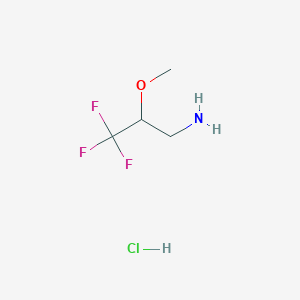![molecular formula C12H17NO B1423084 3-[4-(Propan-2-yl)phenyl]propanamide CAS No. 857814-15-4](/img/structure/B1423084.png)
3-[4-(Propan-2-yl)phenyl]propanamide
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Molecular Structure
- Synthesis of Fluorescent Initiators for Polymerizations : A study by Kulai and Mallet-Ladeira (2016) introduced the synthesis of a coumarin-based fluorescent Atom Transfer Radical Polymerization (ATRP) initiator. This compound, while not the exact chemical , shares a similar structure and showcases the application of similar compounds in developing materials with specific functionalities, such as fluorescence during polymerization processes (Kulai & Mallet-Ladeira, 2016).
Crystal Structure Analysis
- Investigation of Chalcone Derivatives : Salian et al. (2018) synthesized chalcone derivatives using a base-catalyzed Claisen-Schmidt condensation reaction, highlighting the methodological approach to understanding the molecular and crystal structures of compounds with potential biological applications (Salian et al., 2018).
Biological Applications
- Evaluation of Anticonvulsant Activity : Kamiński et al. (2016) designed and synthesized a focused library of hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and -butanamides, demonstrating the potential of these compounds as new anticonvulsant agents. Their work exemplifies the application of similar compounds in medicinal chemistry, particularly in the search for new treatments for epilepsy (Kamiński et al., 2016).
Immunological Studies
- Immunosuppressive Activity Evaluation : Giraud et al. (2010) explored the immunosuppressive activities of N-aryl-3-(indol-3-yl)propanamides, identifying compounds with significant inhibitory activity on murine splenocytes proliferation and mice delayed-type hypersensitivity (DTH) assay. This study illustrates the potential therapeutic applications of similar compounds in modulating immune responses (Giraud et al., 2010).
Propriétés
IUPAC Name |
3-(4-propan-2-ylphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9(2)11-6-3-10(4-7-11)5-8-12(13)14/h3-4,6-7,9H,5,8H2,1-2H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLSFZJSZZIQOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



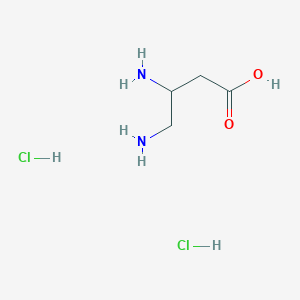
![Methyl 2-[3-(aminomethyl)phenoxy]acetate hydrochloride](/img/structure/B1423002.png)
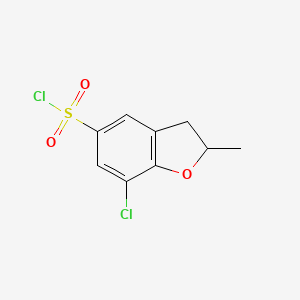

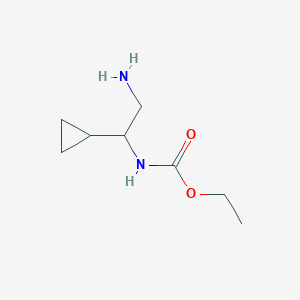
![3-[(3,5-Difluorophenyl)methyl]piperidine](/img/structure/B1423009.png)
![Methyl 2-[(methylamino)methyl]benzoate hydrochloride](/img/structure/B1423012.png)
![[(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonyl chloride](/img/structure/B1423013.png)

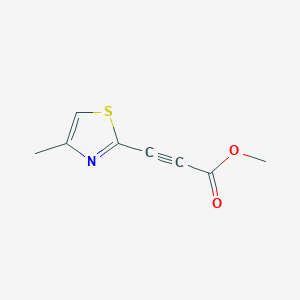
![5-Chloro-6-[(methylsulfanyl)methyl]pyridin-2-amine](/img/structure/B1423017.png)
